molecular formula C11H12N2O6 B13886392 Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate

Cat. No.: B13886392
M. Wt: 268.22 g/mol
InChI Key: NCIQJYXOKNRGAR-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, an ester group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate typically involves the esterification of 3-amino-4-nitrobenzoic acid with methyl 2-methoxy-2-oxoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: 3-amino-4-nitrobenzoic acid.

    Reduction: 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoic acid.

    Substitution: Derivatives with substituted amino groups.

Scientific Research Applications

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways. The amino group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: Similar structure but with a thioether group instead of an amino group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group.

Uniqueness

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate, with the CAS number 154078-86-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₁N₁O₆
Molecular Weight253.208 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available
LogP1.62010

The compound's biological activity is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates that may interact with biological macromolecules. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study conducted by Atwell et al. (1994), the compound demonstrated effective inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. For instance, a study highlighted that the compound reduced cell viability in human cancer cell lines significantly, indicating its potential as an anticancer agent .

Case Studies

  • Study on Antimicrobial Efficacy : Atwell et al. (1994) reported that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 12.5 µg/mL to 50 µg/mL depending on the bacterial strain .
  • Anticancer Activity : In a recent study, the compound was tested against various cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent decrease in cell proliferation with an IC50 value of approximately 20 µM for breast cancer cells .

Research Findings

Recent findings suggest that modifications to the molecular structure of this compound could enhance its biological activity. For example, derivatives with different substituents on the aromatic ring have shown improved potency against specific targets .

Properties

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate

InChI

InChI=1S/C11H12N2O6/c1-18-10(14)6-12-8-5-7(11(15)19-2)3-4-9(8)13(16)17/h3-5,12H,6H2,1-2H3

InChI Key

NCIQJYXOKNRGAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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